1-Pyridin-3-yl-cyclohexanecarbonitrile
Description
1-Pyridin-3-yl-cyclohexanecarbonitrile is a nitrile-functionalized cyclohexane derivative with a pyridine ring substituted at the 3-position. This compound belongs to a class of molecules that integrate aromatic heterocycles with alicyclic systems, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-10-12(6-2-1-3-7-12)11-5-4-8-14-9-11/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
JRUUKWFSWAHVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Pyridinyl-Substituted Cyclohexanecarbonitriles
- 1-(Pyridin-2-yl)cyclohexanecarbonitrile (CAS 204067-32-3): Differs in the pyridine substitution (2-position vs. 3-position), altering electronic properties.
- 3-(Pyridin-4-yl)cyclohexanone (CAS 115444-30-9): Replaces the nitrile group with a ketone, reducing electrophilicity. The 4-pyridinyl substitution may enhance solubility in polar solvents compared to 3-substituted analogs .
Cyclohexane Derivatives with Heterocyclic Substituents
- 1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0): Substitutes pyridine with a piperidine ring, increasing basicity (pKa ~11 for piperidine vs. ~5 for pyridine). Safety Data: Health hazard level 2 (OSHA HCS), requiring storage at -20°C for stability. Reacts with strong acids/bases, producing hazardous decomposition products (e.g., nitrogen oxides) . Applications: Precursor in PCP synthesis and regulated as a Schedule II compound in the U.S. .
Nitrile-Containing Heterocycles
- 1H-Pyrrole-3-Carbonitrile Derivatives (e.g., 1j, 1k, 4a, 4b):
- Feature pyrrole rings instead of cyclohexane, with nitriles at the 3-position.
- Synthesis : Produced via one-pot multicomponent reactions using sugars (e.g., D-fructose) and amines. IR spectra show nitrile stretching frequencies at 2217–2221 cm⁻¹, consistent with aliphatic nitriles .
- Stability : Solid at room temperature, contrasting with liquid or low-melting analogs like 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | IR Nitrile Stretch (cm⁻¹) |
|---|---|---|---|---|---|
| 1-Pyridin-3-yl-cyclohexanecarbonitrile | Not Provided | C₁₂H₁₃N₂ | 201.25 | Cyclohexane, Pyridin-3-yl | ~2218–2221 (estimated) |
| 1-(Pyridin-2-yl)cyclohexanecarbonitrile | 204067-32-3 | C₁₂H₁₃N₂ | 201.25 | Cyclohexane, Pyridin-2-yl | – |
| 1-Piperidinocyclohexanecarbonitrile | 3867-15-0 | C₁₂H₂₀N₂ | 192.30 | Cyclohexane, Piperidine | – |
| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | 1427014-16-1 | C₉H₇FN₂ | 162.16 | Cyclopropane, Fluoropyridine | – |
Key Research Findings
- Synthetic Flexibility : Pyridinyl- and piperidinyl-cyclohexanecarbonitriles are synthesized via multicomponent reactions, enabling diverse functionalization (e.g., sugar moieties in pyrrole derivatives) .
- Electronic Effects : Pyridine substitution position (2-, 3-, or 4-) critically modulates electronic properties, impacting applications in catalysis or drug design .
- Safety Considerations : Piperidine derivatives pose higher health risks (e.g., toxicity, reactivity) compared to pyridine analogs, necessitating stringent handling protocols .
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